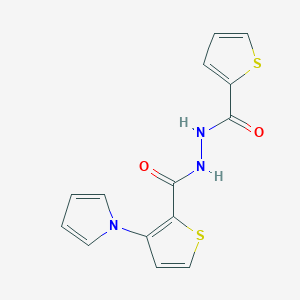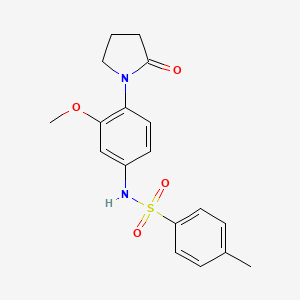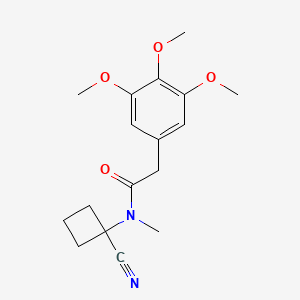
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide” is a chemical compound. It is a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reaction processes . For instance, 1- (2-bromobenzyl)-4- (thiophen-3-yl)-1 H -1,2,3-triazole is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N -methyl-2-pyrrolidone .Molecular Structure Analysis
The molecular structure of similar compounds like “2-Bromo-5-methoxybenzyl bromide” has the molecular formula C8H8Br2O .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters is a known reaction involving similar compounds . This reaction is a formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Bromo-3-(bromomethyl)thiophene” have an average mass of 255.958 Da and a Monoisotopic mass of 253.840027 Da .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
Compounds with structural similarities, such as zinc phthalocyanines substituted with specific groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit useful properties as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers, essential for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Chemical Reactions
Research on brominated benzolactone/lactam and reactions with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been reported. These studies explore the mechanisms and products of such reactions, highlighting the synthetic versatility and potential for creating novel compounds with specific chemical properties (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Material Science and Polymer Composites
The incorporation of π-conjugated polymers into silica to prepare composite materials like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites has been explored. Such studies indicate the potential of similar chemical compounds in the development of advanced materials with unique optical properties (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives demonstrate the ongoing research into novel compounds with potential therapeutic applications. Such studies provide foundational knowledge for the design and development of new molecules with specific biological activities (Cheng De-ju, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c1-23-15-6-7-18(20)17(10-15)19(22)21-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHVFYOOWVDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2809662.png)

![Tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2809665.png)
![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)
![5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile](/img/structure/B2809668.png)
![(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2809670.png)

![Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2809672.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)
![1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2809678.png)
![N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)

